molecular formula C46H30 B14035417 1,3-Bis(10-phenylanthracen-9-yl)benzene

1,3-Bis(10-phenylanthracen-9-yl)benzene

Cat. No.: B14035417
M. Wt: 582.7 g/mol
InChI Key: QGCLEBUWPRQZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(10-phenylanthracen-9-yl)benzene is a compound that has garnered significant interest in the field of materials chemistry. This compound consists of a central benzene ring substituted with two 10-phenylanthracen-9-yl groups at the 1 and 3 positions. The unique structure of this compound makes it a valuable candidate for various applications, particularly in the realm of photophysical and photochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(10-phenylanthracen-9-yl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 1,3-dibromobenzene and 10-phenylanthracene-9-boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(10-phenylanthracen-9-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-Bis(10-phenylanthracen-9-yl)benzene primarily involves its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo intersystem crossing to form a triplet state, which can participate in triplet-triplet annihilation processes. The compound’s ability to undergo efficient energy transfer processes makes it valuable in applications like photon upconversion and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(10-phenylanthracen-9-yl)benzene
  • 1,4-Bis(10-phenylanthracen-9-yl)benzene
  • 10,10’-Diphenyl-9,9’-bianthracene

Uniqueness

1,3-Bis(10-phenylanthracen-9-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its photophysical properties. Compared to its isomers, such as 1,2-Bis(10-phenylanthracen-9-yl)benzene and 1,4-Bis(10-phenylanthracen-9-yl)benzene, the 1,3-substitution pattern results in different electronic interactions and energy transfer efficiencies. This makes it particularly suitable for applications requiring precise control over photophysical behavior.

Properties

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

9-phenyl-10-[3-(10-phenylanthracen-9-yl)phenyl]anthracene

InChI

InChI=1S/C46H30/c1-3-16-31(17-4-1)43-35-22-7-11-26-39(35)45(40-27-12-8-23-36(40)43)33-20-15-21-34(30-33)46-41-28-13-9-24-37(41)44(32-18-5-2-6-19-32)38-25-10-14-29-42(38)46/h1-30H

InChI Key

QGCLEBUWPRQZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.